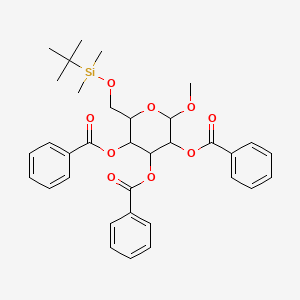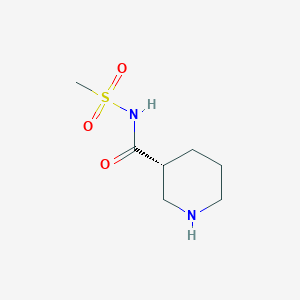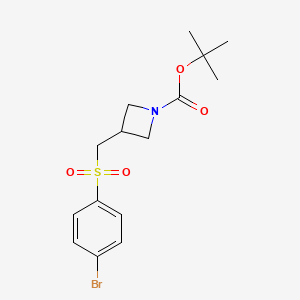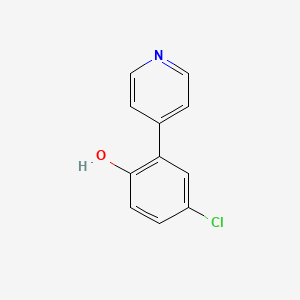
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with azetidine in the presence of a base, followed by sulfonylation with a sulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfides, respectively.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or thiol-substituted derivatives.
Oxidation Reactions: Products include sulfoxides.
Reduction Reactions: Products include sulfides.
Applications De Recherche Scientifique
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for the treatment of various diseases.
Materials Science: It is employed in the synthesis of polymers and materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Phenylsulfonyl)methyl)azetidine hydrochloride
- 3-((4-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride
- 3-((3-Chlorophenyl)sulfonyl)methyl)azetidine hydrochloride
Uniqueness
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is unique due to the presence of the bromine atom, which can participate in additional chemical reactions, such as halogen bonding and substitution reactions. This provides greater versatility in synthetic applications and the development of novel compounds with enhanced biological activity .
Propriétés
Formule moléculaire |
C10H13BrClNO2S |
|---|---|
Poids moléculaire |
326.64 g/mol |
Nom IUPAC |
3-[(3-bromophenyl)sulfonylmethyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-9-2-1-3-10(4-9)15(13,14)7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H |
Clé InChI |
DGCXSFHHJORFGA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CS(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)




![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)



